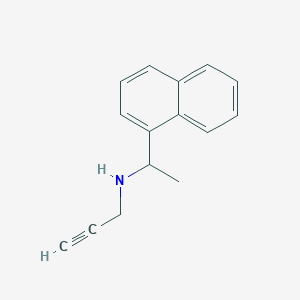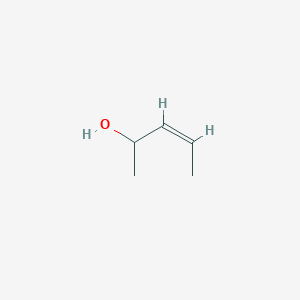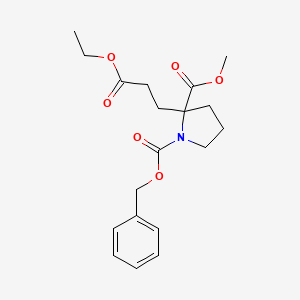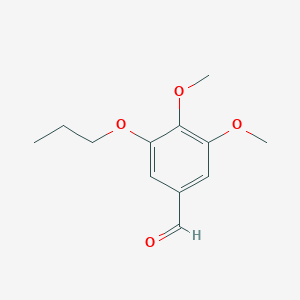
3,4-dimethoxy-5-propoxyBenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-5-propoxybenzaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₄. It is characterized by a benzene ring substituted with methoxy, propoxy, and aldehyde functional groups at the 3, 4, and 5 positions, respectively. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-5-propoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde as the starting material.
Propoxylation: The aldehyde group is then converted to a propoxy group through a reaction with propyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-5-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents are employed.
Major Products Formed:
Oxidation: 3,4-Dimethoxy-5-propoxybenzoic acid.
Reduction: 3,4-Dimethoxy-5-propoxybenzyl alcohol.
Substitution: Substituted derivatives of the benzene ring.
Scientific Research Applications
3,4-Dimethoxy-5-propoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties in drug discovery.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
3,4-Dimethoxy-5-propoxybenzaldehyde is similar to other benzaldehyde derivatives, such as 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde. its unique combination of methoxy and propoxy groups provides distinct chemical properties and reactivity. These differences make it suitable for specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde
3,4,5-Trimethoxybenzaldehyde
3,4-Dihydroxybenzaldehyde
3,4-Dimethoxy-5-hydroxybenzaldehyde
Properties
CAS No. |
90132-19-7 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3,4-dimethoxy-5-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-4-5-16-11-7-9(8-13)6-10(14-2)12(11)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
OPKXJKATKJFAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1OC)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


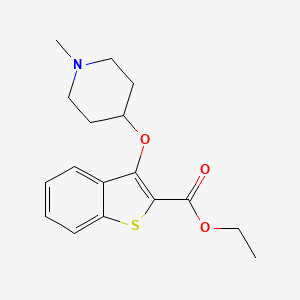
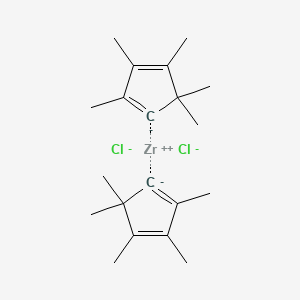
![tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B15360744.png)
![1-Formyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B15360748.png)
![Tert-butyl4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15360756.png)
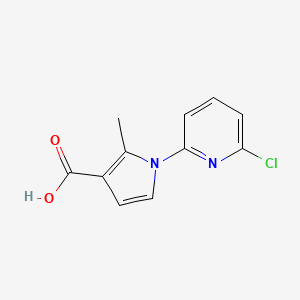
![Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360775.png)
![Tert-butyl 4-(cyclopropylmethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15360788.png)
![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)
